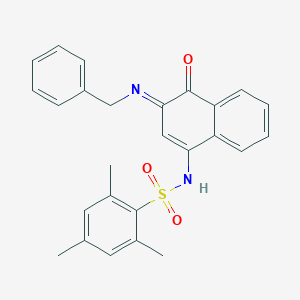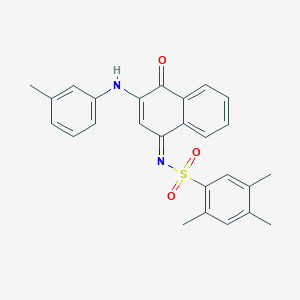![molecular formula C23H17NO3S2 B281372 N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as MNBS, is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
MNBS exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Studies have shown that MNBS inhibits the expression of various oncogenes, including c-Myc, Cyclin D1, and Survivin, while increasing the expression of tumor suppressor genes, such as p53 and p21 (Mishra et al., 2016). MNBS also inhibits the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) (Mishra et al., 2016).
Biochemical and Physiological Effects
MNBS exhibits various biochemical and physiological effects that contribute to its anti-cancer activity. Studies have shown that MNBS inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs, which are involved in extracellular matrix degradation and tumor cell invasion (Mishra et al., 2016). MNBS also induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (Mishra et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBS has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to target multiple signaling pathways involved in cancer cell growth and proliferation. However, MNBS also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy (Mishra et al., 2016).
Direcciones Futuras
There are several future directions for MNBS research, including the development of more efficient synthesis methods to improve its solubility and bioavailability, as well as the identification of novel targets and signaling pathways involved in its anti-cancer activity. Additionally, MNBS could be used in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects (Mishra et al., 2016).
Conclusion
In conclusion, MNBS is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. MNBS exhibits anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Although MNBS has some limitations, its high potency and selectivity against cancer cells make it a promising candidate for further research and development.
Métodos De Síntesis
MNBS can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol and 1,4-naphthoquinone to form 4-(4-methylphenylthio)naphthalen-1-ol. This intermediate compound is then treated with benzenesulfonyl chloride to form MNBS (Mishra et al., 2016).
Aplicaciones Científicas De Investigación
MNBS has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNBS exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and liver cancer cells (Mishra et al., 2016). MNBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Mishra et al., 2016).
Propiedades
Fórmula molecular |
C23H17NO3S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15H,1H3/b24-21+ |
Clave InChI |
XYUULYDQMQOPQB-DARPEHSRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)


